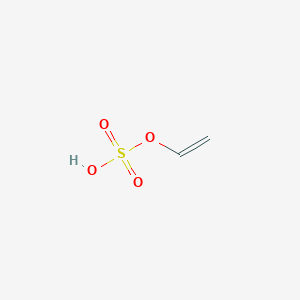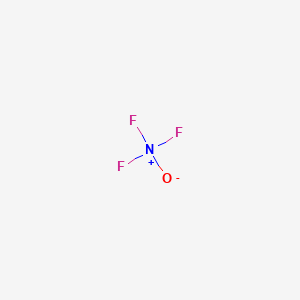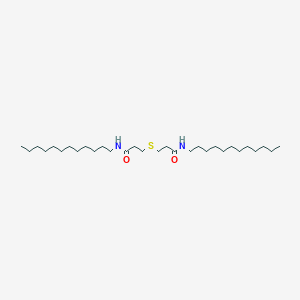
2-(2-羟乙基)喹啉
描述
2-(2-Hydroxyethyl)quinoline is a heterocyclic compound . It is also known as 2-(2-Quinolinyl)ethanol .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes . A review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular formula for 2-(2-Hydroxyethyl)quinoline is C11H11NO . It consists of a benzene ring fused to the alpha-beta-position of the pyridine ring .Chemical Reactions Analysis
Quinolines can undergo various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules . Examples include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .科学研究应用
光伏应用
喹啉衍生物,包括2-(2-羟乙基)喹啉,在第三代光伏应用中越来越受欢迎 . 它们被用于光伏电池的设计和结构,其吸收光谱和能级等特性尤其有利 . 它们已在聚合物太阳能电池和染料敏化太阳能电池中得到应用 .
有机发光二极管 (OLED)
喹啉衍生物是有机发光二极管 (OLED) 发射层的良好材料 . 它们的独特性能使它们适合用于这些设备的设计和制造 .
晶体管
除了在光伏和 OLED 中的应用外,喹啉衍生物也用于晶体管 . 它们的特定特性使它们非常适合此应用 .
生物医学应用
喹啉衍生物正在被考虑用于各种生物医学应用 . 虽然没有详细介绍 2-(2-羟乙基)喹啉在该领域的具体应用,但更广泛的喹啉衍生物类在该领域显示出前景 .
合成有机化学
安全和危害
未来方向
Quinoline is an essential heterocyclic compound due to its versatile applications in industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry, and there are numerous synthetic and natural compounds that find application in medicinal, bioorganic, agrochemical, and industrial chemistry . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
作用机制
Target of Action
2-(2-Hydroxyethyl)quinoline, a derivative of quinoline, primarily targets bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial agents . Quinoline derivatives have also been reported to inhibit tubulin polymerization, different kinases, topoisomerases, and affect DNA cleavage activity .
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function . For instance, it binds to both Zn(II) and Cu(II) ions via the nitrogen atom of the amine (N−H) and the hydroxyl (O−H) groups through the deprotonated oxygen atom . This interaction disrupts the normal function of the enzymes, leading to the inhibition of bacterial DNA replication .
Biochemical Pathways
The inhibition of bacterial gyrase and topoisomerase IV enzymes disrupts the bacterial DNA replication process, leading to cell death . Additionally, quinoline derivatives can affect various biochemical pathways, including those involved in cell cycle regulation, apoptosis, angiogenesis, and cell migration .
Pharmacokinetics
Quinolones, in general, are known for their excellent tissue penetration, which contributes to their bioavailability . More research is needed to determine the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2-Hydroxyethyl)quinoline.
Result of Action
The primary result of the action of 2-(2-Hydroxyethyl)quinoline is the inhibition of bacterial growth due to the disruption of DNA replication . This leads to bacterial cell death, making the compound a potential antibacterial agent . Additionally, some quinoline derivatives have shown anticancer activities through various mechanisms, such as cell cycle arrest, apoptosis induction, angiogenesis inhibition, and cell migration disruption .
Action Environment
The action, efficacy, and stability of 2-(2-Hydroxyethyl)quinoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other compounds can affect its metabolism and excretion . More research is needed to understand the specific environmental factors that influence the action of 2-(2-Hydroxyethyl)quinoline.
生化分析
Biochemical Properties
2-(2-Hydroxyethyl)quinoline, like other quinoline derivatives, has been found to interact with various enzymes and proteins. Quinoline derivatives have been reported to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities
Cellular Effects
Quinoline derivatives have been reported to influence cell function through various mechanisms, such as inhibition of DNA and RNA synthesis
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Quinoline metabolism has been studied in certain bacteria, with several intermediates identified during quinoline biodegradation
属性
IUPAC Name |
2-quinolin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-6,13H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDAGUVEZGEHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061409 | |
| Record name | 2-Quinolineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1011-50-3 | |
| Record name | 2-(Quinolin-2-yl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Quinolineethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxyethyl)quinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Quinolineethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Quinolineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-2-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-QUINOLINEETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UIQ2Z45N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to 2-(2-Hydroxyethyl)quinoline when it is exposed to light?
A1: The research paper "" investigates this very question. The study utilizes flash photolysis, a technique where a compound is briefly exposed to intense light, to examine the short-lived intermediates formed. The researchers present spectroscopic evidence suggesting that 2-(2-Hydroxyethyl)quinoline, upon absorbing light, undergoes a transformation leading to the formation of 2-quinolone methide. [] This finding contributes to a deeper understanding of the photochemical reactivity of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















